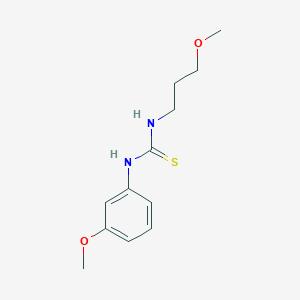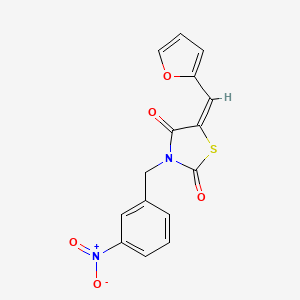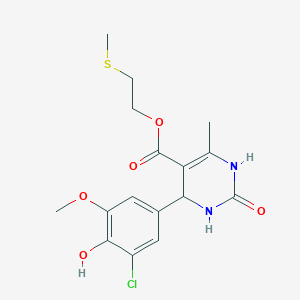
N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea, also known as MPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTU is a thiourea derivative that has been synthesized by several methods, including the reaction of 3-methoxyphenyl isothiocyanate with 3-methoxypropylamine.
作用机制
The mechanism of action of N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and angiogenesis. In neuroprotection, N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been shown to inhibit the production of reactive oxygen species and the activation of inflammatory signaling pathways. In diabetes treatment, N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been shown to enhance insulin signaling and glucose uptake in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been shown to have various biochemical and physiological effects, depending on the context of its application. In cancer cells, N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been shown to induce apoptosis and inhibit angiogenesis, leading to a reduction in tumor growth. In neuroprotection, N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been shown to reduce oxidative stress and inflammation, leading to a preservation of neuronal function. In diabetes treatment, N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been shown to improve glucose tolerance and insulin sensitivity, leading to better glycemic control.
实验室实验的优点和局限性
N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its solubility in water is limited, which may pose challenges for certain experiments. Additionally, the optimal concentration of N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea may vary depending on the specific application, and further studies are needed to determine the optimal dose and duration of treatment.
未来方向
There are several future directions for research on N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea. In cancer research, further studies are needed to determine the efficacy of N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea in different cancer types and to elucidate its mechanism of action. In neuroprotection, further studies are needed to determine the optimal dose and duration of treatment and to investigate the potential of N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea as a therapeutic agent for neurodegenerative diseases. In diabetes treatment, further studies are needed to determine the long-term effects of N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea and to investigate its potential as a therapeutic agent for type 2 diabetes. Additionally, further studies are needed to optimize the synthesis method of N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea and to investigate its potential applications in other fields, such as cardiovascular disease and inflammation.
In conclusion, N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully elucidate the potential of N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea as a therapeutic agent in various fields.
合成方法
N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea can be synthesized by several methods, including the reaction of 3-methoxyphenyl isothiocyanate with 3-methoxypropylamine. In this reaction, the isothiocyanate group of 3-methoxyphenyl isothiocyanate reacts with the amine group of 3-methoxypropylamine to form N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea. The reaction can be carried out in various solvents, including ethanol, chloroform, and dichloromethane, and at different temperatures and reaction times to optimize the yield of N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea.
科学研究应用
N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been studied for its potential applications in various fields, including cancer research, neuroprotection, and diabetes treatment. In cancer research, N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In diabetes treatment, N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
属性
IUPAC Name |
1-(3-methoxyphenyl)-3-(3-methoxypropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-15-8-4-7-13-12(17)14-10-5-3-6-11(9-10)16-2/h3,5-6,9H,4,7-8H2,1-2H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVNPYFRGQNAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(3-methoxypropyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenoxy]acetic acid](/img/structure/B5143745.png)
![N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(2-pyridinyl)ethyl]butanamide](/img/structure/B5143759.png)

![5-(1,3-benzodioxol-4-ylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5143772.png)
![3-chloro-N-(2-methoxyethyl)-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5143775.png)
![6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5143786.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]urea](/img/structure/B5143787.png)
![4-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5143791.png)
![2-phenylethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5143796.png)

![7-methyl-5-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5143811.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5143818.png)
